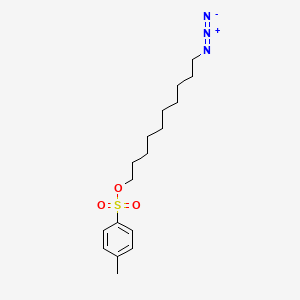

10-azidodecyl 4-methylbenzenesulfonate

Description

10-Azidodecyl 4-methylbenzenesulfonate is a sulfonate ester featuring a 10-azidodecyl chain attached to the para position of a methyl-substituted benzene ring. The azide (-N₃) group on the decyl chain introduces unique reactivity, particularly in "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is hypothesized to serve as a bifunctional linker in polymer chemistry or bioconjugation due to its sulfonate group (providing water solubility) and azide moiety (enabling bioorthogonal reactions).

Properties

IUPAC Name |

10-azidodecyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3S/c1-16-10-12-17(13-11-16)24(21,22)23-15-9-7-5-3-2-4-6-8-14-19-20-18/h10-13H,2-9,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTDYFCDVIUWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Reagents :

-

10-Azidodecanol (1.0 equiv)

-

4-Methylbenzenesulfonyl chloride (1.1–1.2 equiv)

-

DCC (1.2 equiv)

-

DMAP (0.1 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Reaction Conditions :

-

Dissolve 10-azidodecanol and DMAP in dry DCM under inert atmosphere.

-

Add DCC and 4-methylbenzenesulfonyl chloride dropwise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Filter precipitated dicyclohexylurea (DCU) and concentrate the filtrate.

-

-

Purification :

-

Column chromatography (hexane/ethyl acetate, 8:2) yields the product as a colorless oil.

-

Key Findings

-

Advantages : High regioselectivity, minimal side reactions.

-

Limitations : Requires moisture-free conditions; DCU removal is laborious.

Base-Mediated Tosylation in Polar Aprotic Solvents

Procedure

-

Reagents :

-

10-Azidodecanol (1.0 equiv)

-

4-Methylbenzenesulfonyl chloride (1.3–1.5 equiv)

-

Triethylamine (TEA) or pyridine (2.0 equiv)

-

Anhydrous DMF or acetonitrile

-

-

Reaction Conditions :

-

Dissolve 10-azidodecanol and TEA in DMF at 0°C.

-

Add 4-methylbenzenesulfonyl chloride dropwise.

-

Stir at 25–35°C for 3–6 hours.

-

Quench with ice-water and extract with DCM.

-

-

Purification :

-

Wash organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Recrystallization from ethanol/water (1:1) yields white crystals.

-

Key Findings

-

Advantages : Scalable, avoids coupling agents.

-

Limitations : Excess sulfonyl chloride requires careful quenching to prevent hydrolysis.

Comparative Analysis of Methods

| Parameter | DCC/DMAP Method | Base-Mediated Method |

|---|---|---|

| Yield | 70–85% | 65–75% |

| Reaction Time | 12–24 hours | 3–6 hours |

| Side Products | DCU | Sulfonic acid byproducts |

| Purification | Column chromatography | Recrystallization |

| Scalability | Moderate | High |

Critical Considerations

-

Azide Safety : The azide group is thermally unstable; reactions must avoid temperatures >40°C.

-

Solvent Choice : THF or DCM minimizes azide degradation compared to DMF.

-

Storage : Store at –20°C under argon to prevent azide decomposition.

Reaction Optimization Insights

-

Stoichiometry : A 10% excess of tosyl chloride improves conversion without increasing side products.

-

Catalyst Loading : DMAP at 0.1 equiv accelerates esterification by activating the sulfonyl chloride.

-

Temperature : Room temperature balances reaction rate and azide stability.

Applications in Bioconjugation

Chemical Reactions Analysis

Types of Reactions

10-azidodecyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) and solvents such as dimethylformamide (DMF) are commonly used.

Reduction: Reducing agents like LiAlH4 or palladium on carbon (Pd/C) under hydrogen atmosphere.

Click Chemistry: Copper(I) catalysts and alkynes are typically used under mild conditions.

Major Products Formed

Amines: From reduction of the azido group.

Triazoles: From click chemistry reactions with alkynes.

Scientific Research Applications

Organic Synthesis

10-Azidodecyl 4-methylbenzenesulfonate serves as a versatile intermediate in organic synthesis. Its azide group allows for further functionalization through click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely utilized for constructing complex molecular architectures, making it invaluable in drug discovery and development.

Key Features:

- Click Chemistry: The azide moiety facilitates the formation of triazoles when reacted with alkynes, enabling the synthesis of diverse compounds.

- Functionalization: The sulfonate group enhances solubility and reactivity, allowing for modifications that can lead to biologically active molecules.

Bioconjugation Applications

The bioconjugation potential of this compound is significant due to its ability to form stable linkages with biomolecules. The azide group can selectively react with various functional groups on proteins or nucleic acids, facilitating the development of targeted therapeutics and diagnostic tools.

Case Studies:

- Targeted Drug Delivery: Researchers have utilized this compound to attach drug molecules to antibodies or other targeting ligands, enhancing the specificity and efficacy of treatments.

- Imaging Agents: By conjugating fluorescent labels to biomolecules via the azide functionality, this compound aids in visualizing cellular processes in real-time.

Material Science

In material science, this compound is employed in the synthesis of functionalized polymers and nanomaterials. Its ability to undergo polymerization reactions opens avenues for creating materials with tailored properties for applications in electronics, sensors, and coatings.

Applications:

- Nanocomposites: Incorporating this compound into polymer matrices allows for enhanced mechanical properties and thermal stability.

- Smart Materials: The reactivity of the azide group can be exploited to create materials that respond to environmental stimuli, such as temperature or pH changes.

Comparative Data Table

| Application Area | Mechanism/Process | Benefits |

|---|---|---|

| Organic Synthesis | CuAAC | Enables complex molecular architectures |

| Bioconjugation | Selective reactions with biomolecules | Enhances specificity in therapeutics |

| Material Science | Polymerization and functionalization | Tailored properties for advanced materials |

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 10-azidodecyl ester primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process that is highly specific and efficient. This reactivity makes it a valuable tool in click chemistry and bioconjugation applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 10-azidodecyl 4-methylbenzenesulfonate with structurally related compounds from the evidence, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Reactivity: The azide group in this compound distinguishes it from non-azide analogs like sodium 4-(2-undecanyl)benzenesulfonate . Azides enable click chemistry, whereas alkyl sulfonates are typically inert and used for solubility or surfactant properties.

Applications: Sodium 4-(2-undecanyl)benzenesulfonate is a surfactant due to its long alkyl chain and hydrophilic sulfonate group. This compound may share surfactant properties but with added bioorthogonal functionality. (S)-Methyl 4-(1-aminoethyl)benzoate , an ester with a chiral amine, is used in pharmaceutical synthesis. The sulfonate-azide combination in the target compound could bridge polar (sulfonate) and reactive (azide) domains for drug delivery systems.

No synthesis data for this compound is available, but analogous azide syntheses (e.g., nucleophilic substitution of tosylates with NaN₃) could be inferred.

Biological Activity

10-Azidodecyl 4-methylbenzenesulfonate is a synthetic compound that has garnered interest in the field of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This compound is a derivative of dodecyl 4-methylbenzenesulfonate, modified by the introduction of an azido group at the 10-position of the alkyl chain. The azido group is known for its reactivity, particularly in click chemistry, which allows for various applications in bioconjugation and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H32N2O3S

- Molecular Weight : 364.54 g/mol

- IUPAC Name : 10-Azidododecyl 4-methylbenzenesulfonate

The presence of the azido group enhances the compound's ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The azido group can undergo a variety of reactions, including:

- Click Chemistry : The azido group can react with alkynes in a copper-catalyzed reaction, allowing for the formation of stable linkages with biomolecules.

- Photoaffinity Labeling : The compound can be used as a photoaffinity probe to study protein interactions and localization within cells.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that derivatives of sulfonates exhibit antimicrobial properties. A study investigated the efficacy of sulfonate compounds against various bacterial strains, showing that modifications like the azido group could enhance activity against resistant strains.

- Cellular Uptake Studies : In vitro studies demonstrated that compounds with long alkyl chains, such as this compound, have improved cellular uptake due to their lipophilicity. This property is crucial for drug delivery applications.

- Bioconjugation Applications : The reactivity of the azido group has been exploited in bioconjugation strategies to label proteins for imaging studies. For instance, conjugating this compound with fluorescent dyes allowed researchers to visualize protein localization in live cells.

Table of Biological Activities

Safety and Toxicity

While specific toxicity data for this compound is limited, general safety considerations for azide compounds should be noted:

- Azides are generally considered hazardous due to their potential explosiveness under certain conditions.

- Proper handling and disposal protocols should be followed when working with azide-containing compounds.

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of 10-azidodecyl 4-methylbenzenesulfonate?

Answer: Optimizing synthesis requires a factorial design to evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios. For example:

- Temperature: Test ranges between 25°C and 80°C to assess azide group stability.

- Solvent: Compare polar aprotic solvents (e.g., DMF, DMSO) for improved sulfonate ester formation.

- Catalyst screening: Use triethylamine or DMAP to enhance reaction efficiency.

A pre-experimental design (e.g., one-variable-at-a-time) can identify critical parameters, followed by a full factorial design to model interactions. Theoretical frameworks like transition-state theory should guide mechanistic hypotheses . Process control tools (e.g., in-line spectroscopy) enable real-time monitoring, aligning with chemical engineering design principles .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: Use H and C NMR to confirm regioselectivity of the azide and sulfonate groups.

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- FT-IR: Identify functional groups (e.g., azide stretch at ~2100 cm).

- Chromatography (HPLC/UPLC): Assess purity and stability under varying pH and temperature.

Cross-validate results using orthogonal methods (e.g., X-ray crystallography for solid-state conformation). Theoretical frameworks such as molecular orbital theory aid in interpreting spectral data .

Advanced Research Questions

Q. How can researchers design mechanistic studies to elucidate the reactivity of this compound in click chemistry applications?

Answer:

- Kinetic Studies: Use stopped-flow techniques to measure reaction rates with alkynes under Cu(I) catalysis.

- Computational Modeling: Apply DFT calculations (e.g., Gaussian, COMSOL) to simulate transition states and regioselectivity .

- Isotopic Labeling: Incorporate N-labeled azides to track reaction pathways via MS/MS.

Contradictions in reported reactivity (e.g., solvent-dependent side reactions) should be analyzed through sensitivity analyses, referencing theoretical models like Marcus theory for electron transfer .

Q. What advanced methodologies address stability challenges of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via LC-MS.

- Solid-State Analysis: Use DSC and TGA to assess thermal decomposition profiles.

- Light Sensitivity: Conduct UV-Vis spectroscopy under controlled irradiation (300–400 nm).

Methodological rigor requires alignment with ICH M10 guidelines for bioanalytical validation, including robustness testing against pH and oxidative stress .

Q. How can computational tools enhance the design of this compound derivatives for targeted drug delivery?

Answer:

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers or protein targets.

- QSAR Modeling: Corporate substituent effects (e.g., alkyl chain length) on bioavailability.

- AI-Driven Synthesis: Implement machine learning (e.g., Chemputer) to predict optimal reaction conditions.

Integrate COMSOL Multiphysics for fluid dynamics simulations in nanoparticle encapsulation processes . Validate predictions with experimental data to refine theoretical models .

Q. What strategies resolve contradictions in published data on the compound’s cytotoxicity or biocompatibility?

Answer:

- Meta-Analysis: Systematically compare studies using PRISMA guidelines, focusing on variables like cell lines (e.g., HEK293 vs. HeLa) and assay protocols (MTT vs. ATP luminescence).

- Dose-Response Curves: Re-evaluate IC values under standardized conditions (e.g., serum-free media).

- Bibliometric Analysis: Assess methodological quality (e.g., sample size, controls) to identify bias .

Theoretical frameworks such as the Hill equation for ligand-receptor binding can contextualize discrepancies .

Q. How does this compound facilitate novel applications in bioorthogonal chemistry?

Answer:

- In Vivo Imaging: Conjugate with fluorophores (e.g., BODIPY) for real-time tracking in zebrafish models.

- Surface Functionalization: Use SAMs (self-assembled monolayers) to immobilize the compound on gold nanoparticles.

- Tandem Reactions: Combine with strain-promoted alkynes for copper-free click chemistry.

Methodological innovation requires collaboration between synthetic chemists and biophysicists, leveraging glycomics and genomics tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.